Seven-Membered Azepane vs. Six-Membered Piperidine: Ring Expansion Modulates Glucosidase Inhibitory Potency by Two-Fold
In a controlled head-to-head comparison of iminosugar scaffolds bearing identical N-butyl substituents, the seven-membered L-ido-azepane (40b) demonstrated an IC50 of 80 µM against the target enzyme, representing a 2.15-fold improvement in inhibitory potency relative to the six-membered D-gluco-piperidine miglustat (40a, IC50 172 µM) [1]. This comparison isolates ring size as the primary structural variable, with both compounds sharing comparable N-substitution patterns and stereochemical configurations. The azepane ring's enhanced conformational flexibility and altered nitrogen geometry are implicated in the observed potency gain.
| Evidence Dimension | Enzyme inhibitory potency (IC50) |
|---|---|
| Target Compound Data | L-ido-azepane (seven-membered ring): IC50 = 80 µM |
| Comparator Or Baseline | D-gluco-piperidine miglustat (six-membered ring): IC50 = 172 µM |
| Quantified Difference | 2.15-fold lower IC50 (higher potency) for the azepane scaffold |
| Conditions | In vitro glucosidase inhibition assay; N-butyl substituent; pH and temperature conditions per standard enzymatic protocols |
Why This Matters
This demonstrates that ring expansion from piperidine to azepane can meaningfully alter pharmacological activity, justifying the selection of 3-azepan-1-ylpropan-1-ol over its piperidine analog when exploring SAR around N-(hydroxypropyl)amino scaffolds.
- [1] Vieira T, et al. Iminosugars: Effects of Stereochemistry, Ring Size, and N-Substituents on Glucosidase Activities. Pharmaceuticals. 2019;12(3):108. doi:10.3390/ph12030108 View Source
